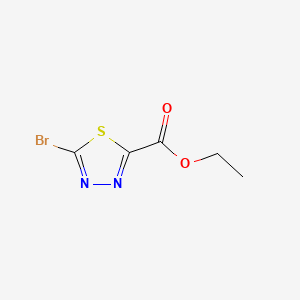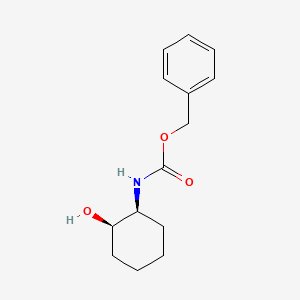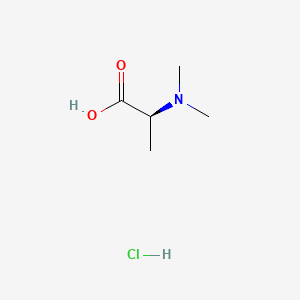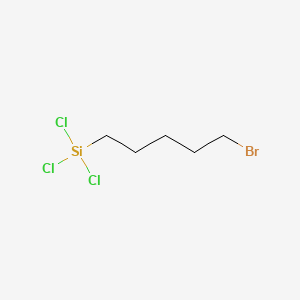
5-Bromopentyltrichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromopentyltrichlorosilane is a versatile compound used in a variety of scientific experiments. It has the molecular formula C5H10BrCl3Si and a molecular weight of 284.474 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromopentyltrichlorosilane include its molecular weight and formula . Other properties such as color, density, hardness, melting and boiling points can be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen
Drug Discovery Beyond Rule of 5 : Research into "beyond rule of 5" (bRo5) chemical space, which may include compounds like 5-Bromopentyltrichlorosilane, is crucial for developing new therapeutic agents, especially in areas with large unmet medical needs like oncology and virology. This research faces challenges in achieving acceptable oral pharmacokinetics, but retrospective analysis of past drug discovery efforts provides valuable lessons for future projects (DeGoey et al., 2017).
Synthesis of γ-Functionalized Allyltrichlorosilanes : The synthesis of isomerically pure trans- and cis-γ-bromoallyltrichlorosilanes and their application in the asymmetric allylation of aldehydes is an example of chemical synthesis research where bromo-substituted compounds are used. These compounds can react with aromatic aldehydes to produce corresponding allylbromohydrins as single diastereoisomers (Malkov et al., 2010).
Use of Bromodeoxyuridine in DNA Replication Studies : Monoclonal antibodies specific for 5-bromodeoxyuridine have been applied to detect low levels of DNA replication in vitro. These antibodies are highly specific and do not cross-react with thymidine, making them useful tools for studying DNA synthesis in cultured cells (Gratzner, 1982).
In Vivo Mutagenesis Studies : 5-Bromodeoxyuridine has been used to induce in vivo mutations in phage S13. This compound preferentially induced certain types of transitions, demonstrating its utility in studying mutation mechanisms (Howard & Tessman, 1964).
Cell Cycle Profiling with Bromodeoxyuridine : A method for detecting replicational activity in cells using 5-bromo-2′-deoxyuridine, hydrochloric acid, and exonuclease III was optimized. This approach offers a robust tool for DNA synthesis detection with minimal impact on cellular structures, applicable in both formaldehyde- and ethanol-fixed cells (Ligasová et al., 2017).
Eigenschaften
IUPAC Name |
5-bromopentyl(trichloro)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrCl3Si/c6-4-2-1-3-5-10(7,8)9/h1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVXHHXWSRHHNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[Si](Cl)(Cl)Cl)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrCl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopentyltrichlorosilane | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

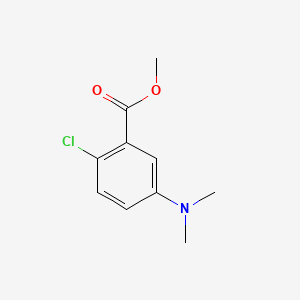
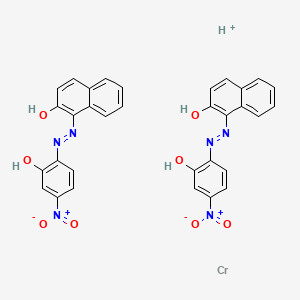

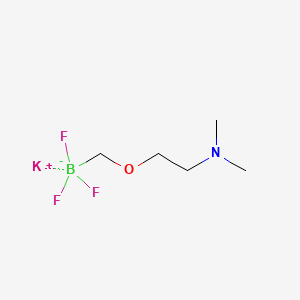
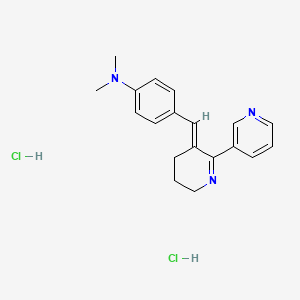
![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)
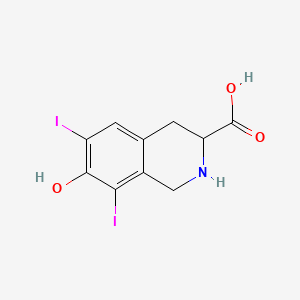
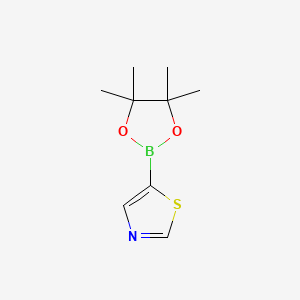
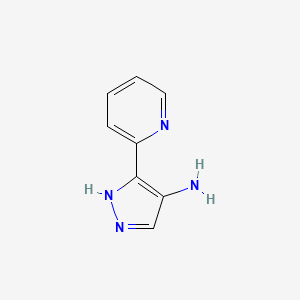
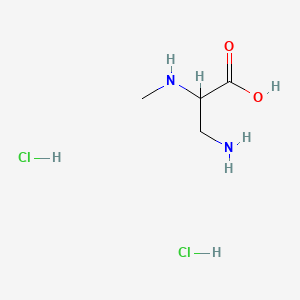
![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)
